S-3-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID BENZYL ESTER

Description

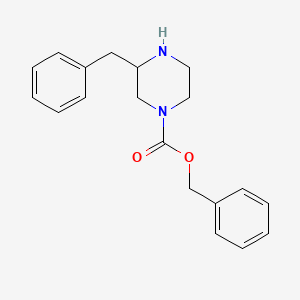

S-3-Benzyl-piperazine-1-carboxylic acid benzyl ester is a chiral piperazine derivative featuring a benzyl ester group at the 1-position and a benzyl substituent at the 3-position of the piperazine ring. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis or as protease inhibitors.

Properties

IUPAC Name |

benzyl 3-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIXUWJKXBJFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID BENZYL ESTER typically involves the reaction of piperazine with benzyl chloroformate. One common method involves dissolving piperazine-1-carboxylic acid tert-butyl ester and benzyl chloroformate in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature until the starting materials are consumed. The product is then isolated by extraction and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-3-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID BENZYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1.1. Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that derivatives of piperazine compounds can modulate neurotransmitter systems, making them candidates for treating neurological disorders such as anxiety and depression .

Case Study:

A study highlighted the modulation of fatty acid amide hydrolase (FAAH) by piperazine derivatives, which may have implications for pain management and anxiety disorders .

S-3-Benzyl-piperazine-1-carboxylic acid benzyl ester exhibits various biological activities, including:

- Antidepressant Effects: Its interaction with serotonin receptors suggests potential antidepressant properties.

- Analgesic Activity: Research indicates that this compound may have pain-relieving effects through modulation of endocannabinoid signaling pathways .

2.1. Molecular Imprinting Techniques

Molecularly imprinted polymers (MIPs) have been developed using benzylpiperazine as a template for selective recognition of similar compounds in complex matrices. This technique enhances the sensitivity and selectivity of analytical methods used in drug detection and forensic analysis .

Table 1: Comparison of MIPs Performance

| Type of MIP | Imprinting Factor | Selectivity |

|---|---|---|

| Self-assembled MIPs | 3 to 7 | Moderate |

| Semi-covalent MIPs | Higher than 7 | High against target analytes |

Toxicology Studies

Research into the toxicological profile of this compound suggests that while it exhibits beneficial pharmacological effects, it also necessitates careful evaluation regarding safety and toxicity, particularly in prolonged exposure scenarios .

Findings:

Studies indicate that certain aryl alkanoate esters can lead to predictable toxicological outcomes based on their metabolic pathways, which are relevant for risk assessments in drug development .

Mechanism of Action

The mechanism of action of S-3-BENZYL-PIPERAZINE-1-CARBOXYLIC ACID BENZYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Piperazine Derivatives with Ester Groups

Several structurally related compounds differ in substituent placement, stereochemistry, or ester group composition. Key examples include:

Key Observations :

- Substituent Effects: The benzyl group at the 3-position (target compound) confers higher lipophilicity compared to polar substituents like benzo[1,3]dioxol-5-yl ().

- Ester Group Variants : Benzyl esters () are more lipophilic and hydrolytically stable under acidic conditions than tert-butyl esters (), which are prone to cleavage in vivo. Ethyl esters () offer intermediate hydrophilicity .

- Stereochemistry : The S-configuration in the target compound may influence binding affinity to chiral targets, contrasting with R-configuration analogs like (R)-piperidine-1,3-dicarboxylic acid benzyl ester () .

pH-Dependent Stability

Benzyl ester bonds, as observed in the target compound, are more stable under acidic conditions (pH 4–6) due to reduced hydrolysis rates. This aligns with , where acidic pH promotes benzyl ester formation during DHP synthesis . In contrast, tert-butyl esters () are stable in neutral to basic conditions but hydrolyze rapidly in acidic environments, limiting their utility in gastrointestinal drug delivery .

Stereochemical and Ring Structure Variations

- Piperazine vs. Piperidine Cores : Piperazine (6-membered ring with two nitrogen atoms) offers greater hydrogen-bonding capacity than piperidine (one nitrogen), influencing solubility and target engagement. For example, (R)-piperidine-1,3-dicarboxylic acid benzyl ester () may exhibit distinct pharmacokinetics due to reduced basicity .

- Enantiomeric Differences : The S-configuration in the target compound could confer distinct biological activity compared to R-configured analogs, as seen in protease inhibitor studies .

Biological Activity

S-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (CAS 1217977-09-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on a review of recent literature.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring substituted with benzyl groups. Its synthesis typically involves the reaction of benzylamine with piperazine derivatives and subsequent esterification processes. The compound can be synthesized through various methods, including:

- Benzylation of Piperazine : The initial step involves the introduction of benzyl groups to the piperazine core.

- Carboxylation : This step introduces the carboxylic acid functionality, crucial for its biological activity.

- Esterification : The final step involves the formation of the benzyl ester, enhancing lipophilicity and potentially improving bioavailability.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its multifaceted effects:

1. Antidepressant Activity

Research indicates that compounds containing piperazine moieties often exhibit antidepressant properties. For instance, derivatives similar to S-3-benzyl-piperazine have been shown to interact with serotonin receptors, enhancing serotoninergic neurotransmission. This mechanism is crucial for mood regulation and cognitive function improvement in depressive disorders .

2. Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

The compound's mechanism appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G1 phase .

3. Modulation of Fatty Acid Amide Hydrolase (FAAH)

S-3-benzyl-piperazine derivatives have been identified as modulators of FAAH, an enzyme involved in endocannabinoid metabolism. This modulation suggests potential applications in treating anxiety and pain disorders by enhancing endocannabinoid signaling pathways .

Case Studies and Research Findings

A summary of relevant studies is presented in the following table:

Q & A

Basic Research Questions

Q. What are the optimal pH conditions for synthesizing S-3-benzyl-piperazine-1-carboxylic acid benzyl ester to maximize benzyl ester bond formation?

- Methodological Answer : Acidic conditions (pH 4–5) are optimal for benzyl ester bond formation due to enhanced reactivity of quinone methide intermediates with carboxyl groups. This minimizes competing reactions with amino groups (e.g., from proteins), which dominate at neutral pH. Use buffered systems to maintain precise pH control during synthesis .

- Supporting Data :

| pH | Benzyl Ester Yield (%) | Nitrogen Content (%, from proteins) |

|---|---|---|

| 4 | 85 ± 3 | 1.2 ± 0.1 |

| 6 | 62 ± 4 | 3.8 ± 0.3 |

| 7 | 28 ± 2 | 5.1 ± 0.4 |

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm regiochemistry and stereochemistry. For example, in NMR, benzylic protons appear as doublets at δ 4.5–5.0 ppm .

- FTIR : Confirm ester carbonyl stretches at 1720–1740 cm and piperazine N-H stretches at 3300–3400 cm .

- HPLC-MS : Monitor purity and detect trace impurities (<0.1%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does the stability of this compound vary under different pH conditions during storage?

- Methodological Answer : The compound hydrolyzes rapidly in alkaline conditions (pH > 8) due to ester bond cleavage. Store in anhydrous, acidic buffers (pH 4–6) at 4°C to minimize degradation. Use accelerated stability studies (40°C/75% RH for 14 days) to model long-term storage .

Advanced Research Questions

Q. What methodologies achieve high enantiomeric excess (ee) in synthesizing this compound?

- Methodological Answer : Iridium-catalyzed asymmetric amination achieves >90% ee. Use allylic acetates (e.g., (S)-configured substrates) with [Ir(cod)Cl] catalysts in DMF at 50°C. Optimize steric effects by modifying benzyl ester protecting groups (e.g., tert-butyl vs. benzyl) .

- Example Protocol :

- React benzyl piperazine-1-carboxylate (1.2 eq) with (S)-allylic acetate (1.0 eq) in DMF.

- Purify via flash chromatography (heptane:isopropyl acetate = 5:1).

- Confirm ee via SFC (Chiralpak AD-H column, 93% ee) .

Q. How do competing reaction pathways (e.g., protein adduct formation) impact the synthesis of this compound under varying pH?

- Methodological Answer : At neutral pH, quinone methide intermediates preferentially react with nucleophilic amino groups (e.g., lysine residues in enzymes), forming protein adducts that reduce benzyl ester yields. To suppress this:

- Use protease-free enzyme mixtures during biocatalytic steps.

- Add competitive inhibitors (e.g., hydroxylamine) to block amino group reactivity .

Q. What strategies mitigate racemization during the synthesis of this compound?

- Methodological Answer :

- Low-Temperature Reactions : Conduct reactions below 30°C to reduce kinetic resolution.

- Chiral Auxiliaries : Incorporate (R)- or (S)-configured tert-butyl esters to sterically hinder racemization .

- Enzymatic Catalysis : Use lipases (e.g., Candida antarctica) for stereoselective esterification .

Key Notes for Experimental Design

- Contradiction Alert : While pH 4 maximizes benzyl ester formation, residual protein contamination (from enzymes) may introduce nitrogen impurities at higher pH. Use elemental analysis to quantify nitrogen content and adjust purification protocols (e.g., dialysis for protein removal) .

- Cross-Validation : Combine NMR, FTIR, and SFC to resolve stereochemical ambiguities, especially for enantiomers with near-identical chromatographic retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.